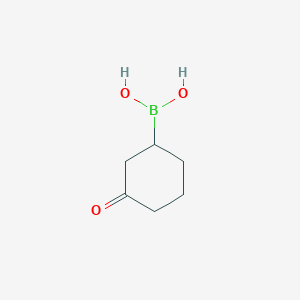

(3-Oxocyclohexyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Oxocyclohexyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Oxocyclohexyl)boronic acid involves the reaction of cyclohexanone with boronic acid derivatives. One common approach is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, under controlled conditions . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of boronic esters as intermediates allows for efficient production and easy purification of the final product .

Analyse Des Réactions Chimiques

Rhodium(I)-Catalyzed Conjugate Additions

The α,β-unsaturated ketone structure facilitates Rh-catalyzed 1,4-additions to electron-deficient alkenes. In a representative example ( ):

Reaction :

(3-Oxocyclohex-1-en-1-yl)boronic acid + Cyclohexenone → β-Substituted ketone

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| RhCl(PPh₃)₃ (5 mol%), THF, 25°C | Rh(I) | 74% |

Mechanistically, Rh(I) coordinates the boronic acid’s boron atom, enabling transmetallation and subsequent nucleophilic attack on the α,β-unsaturated ketone. The reaction proceeds via a six-membered transition state, stereoselectively forming the β-aryl ketone.

Palladium-Catalyzed Cross-Couplings

While ortho-substituted aryl boronic acids face challenges in Suzuki-Miyaura couplings ( ), the cyclohexenyl boronic acid’s strained geometry permits reactivity under optimized conditions:

Reaction :

(3-Oxocyclohex-1-en-1-yl)boronic acid + Aryl halide → Biaryl product

| Conditions | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(AmPhos)₂ (5 mol%), KF, THF, 40°C → 25°C | Pd/AmPhos | KF | 43% |

Key factors:

-

KF base : Stabilizes the boronate intermediate while minimizing protodeboronation.

-

Temperature gradient : Initial heating (40°C) initiates transmetallation, followed by room-temperature coupling to prevent decomposition.

Petasis Three-Component Reaction (Potential)

Though not explicitly reported for this compound, structural analogs participate in Petasis reactions ( , ). The enone system and boronic acid suggest viability in reactions with amines and aldehydes:

Proposed Reaction :

(3-Oxocyclohex-1-en-1-yl)boronic acid + Aldehyde + Amine → α-Amino ketone

| Component | Role | Conditions |

|---|---|---|

| Aldehyde (e.g., glyoxylic acid) | Oxo component | DCM, RT, 24 h |

| Secondary amine | Nucleophile | No catalyst required |

The boronic acid likely facilitates iminium ion formation, followed by 1,2-addition to the α,β-unsaturated ketone.

Oxidative Deborylation

Controlled oxidation of the boronic acid moiety enables access to hydroxylated derivatives ( ):

Reaction :

(3-Oxocyclohex-1-en-1-yl)boronic acid → 3-Oxocyclohex-1-en-1-ol

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| H₂O₂, Na₂CO₃ (aq.) | RT, 2 h | 82% |

This transformation proceeds via peroxoboronate intermediate formation, followed by hydrolysis.

Stability and Handling Considerations

Applications De Recherche Scientifique

Chemical Synthesis

1. Organic Synthesis:

(3-Oxocyclohexyl)boronic acid is primarily utilized as a reagent in organic synthesis. It plays a crucial role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. This capability makes it invaluable for synthesizing complex organic molecules.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | 88 (using Pd catalyst) |

| Rhodium-catalyzed addition | Reaction with cyclohexenone | 74 (yield of β-substituted ketone) |

2. Mechanism of Action:

The mechanism involves the electrophilic nature of the boronic acid group, allowing it to react with nucleophiles such as hydroxyl and amino groups. This reactivity facilitates the formation of stable complexes essential for various synthetic pathways.

Biological Applications

1. Drug Development:

this compound has been investigated for its potential in drug development, particularly as an enzyme inhibitor. Its ability to form reversible covalent bonds with active site residues in enzymes can modulate their activity, making it a candidate for therapeutic agents against diseases like cancer and bacterial infections.

| Target Enzyme | Potential Application |

|---|---|

| β-secretase | Alzheimer's disease treatment |

| Proteases | Cancer therapy |

2. Biological Probes:

In biological research, boronic acids are used as probes for detecting biomolecules such as sugars and amino acids due to their ability to form stable complexes with diols .

Industrial Applications

1. Material Science:

The compound is employed in the production of advanced materials like boronic acid-functionalized polymers and hydrogels. These materials have applications in drug delivery systems and sensors due to their unique chemical properties.

| Material Type | Application |

|---|---|

| Boronic acid-functionalized polymers | Drug delivery systems |

| Hydrogels | Sensing applications |

2. Production Methods:

Industrial synthesis of this compound typically involves automated reactors that ensure high yield and purity through controlled reaction conditions .

Case Studies

-

Anticancer Activity:

A study demonstrated that this compound derivatives showed promising activity against cancer cell lines by inhibiting specific proteases involved in tumor progression. The compounds were tested in vitro, showing significant cytotoxic effects at micromolar concentrations . -

Enzyme Inhibition:

Research highlighted the use of this compound as a reversible inhibitor of β-secretase, which plays a critical role in Alzheimer's disease pathology. The compound's interactions were characterized using molecular docking studies, revealing its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of (3-Oxocyclohexyl)boronic acid involves its ability to act as an electrophile, reacting with nucleophilic groups in various substrates. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity . The boronic acid group can also interact with diols and other Lewis bases, making it useful in sensing applications .

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- Cyclohexylboronic acid

- (4-Hydroxyphenyl)boronic acid

Comparison: (3-Oxocyclohexyl)boronic acid is unique due to the presence of both a boronic acid group and a cyclohexanone ring, which imparts distinct reactivity and stability compared to other boronic acids. For example, phenylboronic acid lacks the carbonyl functionality, making it less versatile in certain synthetic applications. Cyclohexylboronic acid, while similar in structure, does not possess the same reactivity as this compound due to the absence of the carbonyl group .

Activité Biologique

(3-Oxocyclohexyl)boronic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and reactivity. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a boron atom bonded to a cyclohexyl ring with a keto group at the 3-position. The synthesis typically involves reactions between boronic acids and suitable electrophiles, leading to the formation of this boron-containing compound.

Synthesis Pathway

- Starting Materials : Cyclohexanone, boronic acid derivatives.

- Reagents : Catalysts such as palladium or nickel complexes are often used for cross-coupling reactions.

- Conditions : Reactions may require specific temperatures and solvents to optimize yields.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property shared by many boronic acids. This interaction is significant in biochemical applications, particularly in glycoprotein recognition.

Key Mechanisms:

- Covalent Bond Formation : The boron atom can form stable complexes with cis-diols found in carbohydrates and glycoproteins.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes by competing with natural substrates.

Biological Applications

The compound has shown promise in various biological contexts:

-

Cancer Research :

- Studies indicate that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, analogs of this compound have been evaluated for their effects on colon cancer cell lines, showing significant antiproliferative activity (IC50 values in the low nanomolar range) .

- Diagnostics :

- Drug Development :

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound derivatives against various colon cancer cell lines. The results indicated that certain modifications to the cyclohexyl group enhanced potency significantly, with some compounds achieving IC50 values below 5 nM against DLD-1 cells .

Case Study 2: Glycoprotein Isolation

In another study, this compound was utilized in magnetic bead assays to isolate glycoproteins from complex mixtures. The compound demonstrated high specificity and efficiency in capturing target proteins, highlighting its utility in proteomics .

Comparative Analysis

| Compound | Biological Activity | IC50 (nM) | Application Area |

|---|---|---|---|

| This compound | Anticancer | < 5 | Cancer therapeutics |

| Potassium trifluoro(3-oxocyclohexyl)borate | Glycoprotein binding | N/A | Diagnostics |

| Arylboronic acids | Variable | Varies widely | General medicinal chemistry |

Propriétés

IUPAC Name |

(3-oxocyclohexyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BO3/c8-6-3-1-2-5(4-6)7(9)10/h5,9-10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPSQVKWDDHUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCC(=O)C1)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.